molecular formula C18H18 B070777 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene CAS No. 184161-94-2

1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene

Cat. No.: B070777
CAS No.: 184161-94-2
M. Wt: 234.3 g/mol
InChI Key: JTSDIGCQDCHIKJ-UHFFFAOYSA-N
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Description

1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene is an organic compound with the molecular formula C18H18. It is a derivative of benzene, characterized by the presence of a methyl group and a propylphenyl ethynyl group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene typically involves a multi-step process. One common method includes the following steps:

    Formation of the Ethynyl Intermediate: The initial step involves the formation of an ethynyl intermediate through the reaction of a suitable precursor with acetylene gas under controlled conditions.

    Coupling Reaction: The ethynyl intermediate is then subjected to a coupling reaction with 4-n-propylphenyl bromide in the presence of a palladium catalyst and a base such as triethylamine. This step forms the desired ethynylbenzene derivative.

    Methylation: The final step involves the methylation of the benzene ring using a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes or alcohols.

    Substitution: The compound can undergo electrophilic substitution reactions, where the methyl or propylphenyl groups are replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating agents like nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkanes, alcohols.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methyl and propylphenyl groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-[2-(4-fluorophenyl)ethynyl]benzene: Similar structure with a fluorine atom instead of a propyl group.

    1-Methyl-4-[2-(4-methylphenyl)ethynyl]benzene: Similar structure with a methyl group instead of a propyl group.

    1-Methyl-4-[2-(4-chlorophenyl)ethynyl]benzene: Similar structure with a chlorine atom instead of a propyl group.

Uniqueness

1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group can enhance the compound’s lipophilicity and its ability to interact with hydrophobic regions of proteins, potentially leading to distinct biological effects compared to its analogs.

Properties

IUPAC Name

1-methyl-4-[2-(4-propylphenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18/c1-3-4-16-9-11-18(12-10-16)14-13-17-7-5-15(2)6-8-17/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSDIGCQDCHIKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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